molecular formula C10H8N2O4 B1481076 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2090612-65-8

2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1481076
CAS No.: 2090612-65-8
M. Wt: 220.18 g/mol
InChI Key: KATXEAAOLQFDCK-UHFFFAOYSA-N
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Description

2-(4-(Furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid ( 2090612-65-8) is a high-purity chemical compound with the molecular formula C 10 H 8 N 2 O 4 and a molecular weight of 220.18 g/mol . This heterocyclic compound features a pyrimidinone core, a fused furan heterocycle, and a reactive acetic acid side chain, making it a valuable scaffold in medicinal chemistry and drug discovery . Its structural motifs are commonly found in molecules with significant biological activity. The compound is characterized by a predicted density of 1.46 g/cm³ and a predicted boiling point of 444.0 °C . The acetic acid moiety provides a versatile handle for further synthetic modification, such as the formation of amide or ester linkages, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes it particularly useful for developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(furan-3-yl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-3-8(7-1-2-16-5-7)11-6-12(9)4-10(14)15/h1-3,5-6H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXEAAOLQFDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Protected Sugar or Pyrimidine Precursors

  • Starting materials such as 1,2-O-isopropylidene-α-L-threose are synthesized or procured, which serve as carbohydrate backbones for nucleoside analogues.
  • Hydroxyl groups on sugar moieties are protected using benzyl bromide or 4-methoxybenzyl chloride to give benzyl or PMB-protected intermediates, ensuring selective reactivity in subsequent steps.
  • Deprotection of isopropylidene groups is performed using aqueous acetic acid, followed by acetylation to obtain key intermediates ready for coupling.

Vorbrüggen Coupling Reaction

  • The crucial step involves Vorbrüggen coupling, where silyl-protected nucleobases (pyrimidine derivatives) are coupled with acetylated sugar derivatives under Lewis acid catalysis (e.g., trimethylsilyl triflate).
  • This reaction selectively yields α-nucleosides due to anchimeric assistance from 2-O-acetyl groups.
  • For example, coupling of acetylated sugar derivatives with thymine or uracil analogues yields nucleosides with high regio- and stereoselectivity.

Deprotection and Functional Group Transformations

  • Removal of acetyl protecting groups is achieved by treatment with ammonia in methanol, with concentration control (1N to 7N) to avoid side reactions such as formation of dihydroxy analogues.
  • Selective N-acylation of deprotected nucleosides can be performed using acetic anhydride in dimethylformamide to introduce acetyl groups on nitrogen atoms.
  • Deoxygenation of hydroxyl groups is accomplished via Barton-McCombie deoxygenation, involving xanthate intermediate formation and radical reduction with tributyltinhydride and azoisobisbutyronitrile.
  • Final debenzylation steps use catalytic hydrogenation or ceric ammonium nitrate-mediated deprotection to yield the target compound.

Alternative Synthetic Approaches

  • Alkylation of 4,6-dioxypyrimidine derivatives with appropriate alkyl halides (e.g., isobutyl bromide) followed by hydrolysis can yield pyrimidine acetic acid derivatives.
  • Modifications of the pyrimidine ring or furan substituent can be introduced via nucleophilic substitution or condensation reactions, depending on the desired substitution pattern.

Research Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxyl groups Benzyl bromide or 4-methoxybenzyl chloride >90 Benzyl group stable, PMB removable under mild conditions
Deprotection of isopropylidene 80% aqueous acetic acid Good Followed by acetylation
Vorbrüggen coupling Silylated nucleobase, TMS triflate, dry solvent 42-87 Exclusive α-nucleosides formed due to anchimeric assistance
Deacetylation 1N to 7N ammonia in methanol 70-85 Lower ammonia concentration reduces side products
N-acylation Acetic anhydride in DMF 78 Selective N-acetylation
Barton-McCombie deoxygenation p-tolyl chlorothionocarbonate, tributyltinhydride, AIBN 47-86 Radical deoxygenation of 2'-OH
Debenzylation Catalytic hydrogenation or CAN-mediated Variable Catalyst poisoning possible, Raney-Ni pretreatment helpful

Detailed Research Findings

  • The Vorbrüggen coupling reaction is pivotal for forming the pyrimidine-furan nucleoside linkage, with yields varying based on the nucleobase and protecting groups used.
  • Deprotection steps require careful control of ammonia concentration to prevent unwanted hydrolysis or side reactions.
  • The Barton-McCombie procedure is effective for selective deoxygenation, improving the compound's stability and biological properties.
  • Debenzylation yields are sensitive to catalyst conditions and residual sulfur contamination; pretreatment with Raney-Nickel enhances reproducibility.
  • Spectroscopic analyses (NMR, IR, MS) confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Furanones and pyrimidinones.

    Reduction: Dihydropyrimidines and tetrahydrofurans.

    Substitution: Various substituted furans and pyrimidines.

Scientific Research Applications

2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as a bioactive molecule.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Implications References
2-(4-(Furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid Furan-3-yl C10H8N2O4 220.18 Oxygen heterocycle enhances polarity; potential H-bonding.
2-(4-(5-Bromothiophen-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid 5-Bromothiophen-2-yl C10H7BrN2O3S 315.15 Sulfur atom increases lipophilicity; bromine adds steric bulk.
2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid 4-Fluorophenyl C12H9FN2O3 248.21 Fluorine enhances electronegativity and metabolic stability.
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid 2,4-Dimethyl C8H10N2O3 182.18 Methyl groups improve lipophilicity but may reduce solubility.
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid 4-Methoxyphenyl C13H12N2O4 260.25 Methoxy group boosts polarity and H-bonding capacity.
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 4-Methoxy-3-(4-methoxyphenyl) C16H14N2O6 330.29 Pyridazine core with adjacent N atoms alters electronic structure.

Structural and Functional Analysis

Heterocyclic Substituents: Furan vs. Thiophene: Replacing furan (oxygen) with thiophene (sulfur) in the bromothiophene analog () increases lipophilicity due to sulfur’s larger atomic radius and lower electronegativity. This may enhance membrane permeability but reduce aqueous solubility . Aromatic vs.

Electron-donating groups (e.g., methoxy in ) may stabilize the ring system and improve solubility .

Core Modifications :

  • The pyridazine derivative () replaces the pyrimidine ring with a pyridazine core (two adjacent nitrogen atoms), altering hydrogen-bonding patterns and electronic distribution. This could influence binding affinity in enzyme inhibition contexts .

Biological Activity

2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Antimicrobial Activity

Research indicates that compounds with pyrimidine and furan moieties often exhibit antimicrobial properties. A study conducted by Hamid et al. (2024) demonstrated that derivatives of pyrimidine, including those similar to this compound, showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example, a recent study indicated that the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic markers in breast cancer cell lines .

The proposed mechanism of action involves the inhibition of specific enzymes involved in nucleic acid synthesis and cell division. The furan ring is believed to enhance the compound's ability to interact with DNA and RNA polymerases, thereby disrupting normal cellular functions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed via flow cytometry analysis.
  • Antimicrobial Efficacy
    • Pathogens Tested: Escherichia coli, Staphylococcus aureus.
    • Results: Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antimicrobial activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coliMIC: 32 µg/mL
S. aureusMIC: 16 µg/mL
AnticancerMCF-7Reduced viability by >50%
HeLaInduced apoptosis

Q & A

How can researchers optimize the synthesis of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid?

Answer:
Synthesis optimization involves careful control of reaction conditions and reagent selection. A typical multi-step approach includes:

  • Step 1: Condensation of furan-3-carbaldehyde with a pyrimidine precursor under reflux in ethanol (16–24 hours) to form the pyrimidinone core .
  • Step 2: Acetylation using bromoacetic acid in chlorobenzene with bis(1,3,5-trichlorophenyl) maleate as a coupling agent (reflux for 1–2 hours) .
  • Key Parameters:
    • Temperature: Maintain 80–100°C during acetylation to avoid side reactions.
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps.
    • Catalysts: Use POCl₃ for activating hydroxyl groups in pyrimidinone intermediates .
  • Yield Improvement: Monitor reaction progress via TLC and employ column chromatography for purification (>95% purity) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., furan protons at δ 7.2–7.5 ppm, pyrimidine NH at δ 10–12 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) signals at ~170 ppm and furan/pyrimidine carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₈N₂O₄: 221.0661) .
  • Infrared (IR) Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Experimental Variability: Differences in assay conditions (e.g., pH, temperature) or cell lines .
  • Structural Analogues: Compare results with derivatives (e.g., 2-(4-(thiophen-2-yl)-6-oxopyrimidin-yl)acetic acid) to isolate substituent effects .
  • Validation Strategies:
    • Dose-Response Curves: Confirm activity thresholds (IC₅₀ values).
    • In Silico Modeling: Use molecular docking to predict binding affinity variations due to furan orientation .
  • Reproducibility: Standardize protocols across labs, as seen in antibacterial studies of pyrimidinone derivatives .

What methodological approaches improve the compound’s solubility for in vivo studies?

Answer:
Addressing poor aqueous solubility involves:

  • Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance bioavailability .
  • Structural Modifications:
    • Introduce polar groups (e.g., –OH, –NH₂) on the furan ring without disrupting the pyrimidinone core .
  • Analytical Confirmation: Use dynamic light scattering (DLS) to assess nanoparticle formulations .

What are the key physicochemical properties of this compound?

Answer:

Property Value Reference
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight220.18 g/mol
Melting Point220–222°C (decomposes)
logP (Partition Coefficient)1.8 (predicted)
Solubility in Water<0.1 mg/mL (25°C)
  • Storage: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Which computational strategies predict interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR tyrosine kinase) .
  • Pharmacophore Mapping: Identify critical hydrogen-bonding sites (e.g., pyrimidinone C=O and furan O) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

How do substituents on the furan ring influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂): Enhance binding to enzymes like COX-2 but reduce solubility .
  • Electron-Donating Groups (e.g., –OCH₃): Improve membrane permeability but may lower metabolic stability .
  • Steric Effects: Bulky substituents at the 5-position of furan disrupt planar binding to DNA topoisomerases .
  • Case Study: Replacing furan-3-yl with thiophen-2-yl increased antibacterial activity by 40% .

What are the challenges in scaling up synthesis for preclinical trials?

Answer:

  • Batch Reactor Limitations: Optimize exothermic reactions (e.g., acetylation) to prevent thermal runaway .
  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Regulatory Compliance: Ensure intermediates meet ICH Q3A/B guidelines for impurities .
  • Yield Tracking: Use process analytical technology (PAT) for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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